molecular formula C21H24FN5O3 B11505035 N-[2-(3,4-diethoxyphenyl)ethyl]-2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetamide

N-[2-(3,4-diethoxyphenyl)ethyl]-2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetamide

Cat. No.: B11505035
M. Wt: 413.4 g/mol
InChI Key: PMJLBPADBGLKAW-UHFFFAOYSA-N
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Description

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-[5-(4-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-[5-(4-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the Ethylated Phenyl Intermediate: This step involves the ethylation of a phenyl compound to introduce ethoxy groups at the 3 and 4 positions.

    Synthesis of the Tetrazole Ring: The tetrazole ring is formed through a cyclization reaction involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the ethylated phenyl intermediate with the tetrazole ring under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-[5-(4-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-[5-(4-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-[5-(4-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Similar in structure but with methoxy groups instead of ethoxy groups.

    N-[2-(3,4-Diethoxyphenyl)ethyl]-2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]acetamide: Similar but with additional methoxy groups on the tetrazole ring.

Uniqueness

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-[5-(4-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE is unique due to the presence of both ethoxy and fluorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C21H24FN5O3

Molecular Weight

413.4 g/mol

IUPAC Name

N-[2-(3,4-diethoxyphenyl)ethyl]-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide

InChI

InChI=1S/C21H24FN5O3/c1-3-29-18-10-5-15(13-19(18)30-4-2)11-12-23-20(28)14-27-25-21(24-26-27)16-6-8-17(22)9-7-16/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,23,28)

InChI Key

PMJLBPADBGLKAW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)F)OCC

Origin of Product

United States

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